molecular formula C14H26N2O4 B1272312 n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester CAS No. 438631-75-5

n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester

Cat. No. B1272312
M. Wt: 286.37 g/mol
InChI Key: NCDRUHJVDHVOAF-UHFFFAOYSA-N
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Description

The compound "n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester" is a derivative of piperazine featuring a tert-butyl ester group and a Boc-protected amine. This type of compound is often used as an intermediate in the synthesis of various pharmaceuticals and as a building block in organic chemistry due to its protected amine, which can be deprotected under mild acidic conditions 10.

Synthesis Analysis

The synthesis of tert-butyl esters of N-protected amino acids, including piperazine derivatives, can be efficiently carried out using tert-butyl fluorocarbonate (Boc-F) under mild conditions with triethylamine and 4-dimethylaminopyridine . Novel heterocyclic amino acids in their N-Boc protected ester form have been synthesized through a multi-step process involving the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Additionally, the palladium-catalyzed aromatic amination of bromoarenes with N-Boc-piperazine has been used to synthesize arylpiperazines, which are then deprotected using trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of related N-Boc-protected piperazine derivatives has been confirmed using various spectroscopic methods such as 1H-, 13C-, and 15N-NMR spectroscopy, as well as HRMS. Single-crystal X-ray diffraction has been employed to determine the crystal structure of these compounds, and density functional theory (DFT) calculations have been used to predict and compare the molecular structure .

Chemical Reactions Analysis

N-Boc-protected piperazine derivatives can undergo various chemical reactions. For instance, they can be used as intermediates in the synthesis of triazole antifungal agents through a series of reactions including Boc protection, reduction, acylation, hydrazinolysis, and cyclization . They can also be activated as active esters in the presence of DMAP with tert-butyl carbonates, leading to the formation of amides or peptides . Furthermore, these compounds can serve as catalysts or reagents in chemoselective reactions, such as the N-tert-butyloxycarbonylation of amines in water .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected piperazine derivatives have been studied using DFT to analyze the molecular electrostatic potential and frontier molecular orbitals. These studies reveal insights into the reactivity and stability of the compounds. The crystalline properties, including unit cell parameters and space group, have been determined through X-ray diffraction studies, which also highlight intermolecular interactions such as hydrogen bonding and π-π stacking .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-Boc piperazine derivatives, including ester and hydrazide derivatives, have been synthesized and characterized using various spectroscopic studies. These derivatives exhibit interesting structural properties and intermolecular interactions, as revealed by X-ray diffraction analysis (Kulkarni et al., 2016).

Biological Evaluation

  • Antibacterial and Antifungal Activities : The synthesized N-Boc piperazine derivatives have been evaluated for their antibacterial and antifungal activities against several microorganisms, showing moderate activity (Kulkarni et al., 2016).

Application in Peptide Synthesis

  • Efficient Synthesis of tert-Butyl Esters : Tert-butyl fluorocarbonate (Boc-F) has been used efficiently for the synthesis of tert-butyl esters of N-protected amino acids, which are crucial in peptide synthesis (Loffet et al., 1989).

Chemical Reactions and Mechanisms

  • Asymmetric Synthesis : N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides have been synthesized with high diastereomeric enrichment, indicating diverse mechanisms depending on the organometallic reagent used. This process is significant for creating novel ligands for receptors like the human melanocortin 4 receptor (Jiang et al., 2005).

Catalysis and Chemical Transformations

  • Catalyst-free N-tert-butyloxycarbonylation of Amines : A catalyst-free approach for N-tert-butyloxycarbonylation of amines in water has been reported. This process is chemoselective, forming N-t-Boc derivatives without unwanted side products and showing significant selectivity in various amine competitions (Chankeshwara & Chakraborti, 2006).

Chelating Agents and Macrocycles

  • Synthesis of Bifunctional Macrocycles : N-Boc-protected amino disuccinimido esters have been used in synthesizing bifunctional macrocyclic tetraamines, which are then converted into poly(amino carboxylate) chelating agents. This process is crucial for applications in areas like medicinal chemistry and materials science (McMurry et al., 1992).

Safety And Hazards

The safety information for “N-4-Boc-2-piperazinecarboxylic acid tert-butyl ester” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with an exclamation mark pictogram, and the signal word is "Warning" .

properties

IUPAC Name

ditert-butyl piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-16(8-7-15-10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRUHJVDHVOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373560
Record name n-4-boc-2-piperazinecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-4-Boc-2-piperazinecarboxylic acid tert-butyl ester

CAS RN

438631-75-5
Record name n-4-boc-2-piperazinecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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